molecular formula C4H8O3S B8810665 2-Methylprop-2-ene-1-sulfonic acid CAS No. 3934-16-5

2-Methylprop-2-ene-1-sulfonic acid

Cat. No. B8810665
M. Wt: 136.17 g/mol
InChI Key: XEEYSDHEOQHCDA-UHFFFAOYSA-N
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Patent
US04709091

Procedure details

196 g (2 mol) of maleic anhydride and 150 g of ion-exchanged water were placed in a four-necked flask fitted with the same devices as in Example 1. 117 g (1.4 mol) of 48% sodium hydroxide was added thereto under stirring to neutralize the same. 94.8 g (0.6 mol) of sodium methallylsulfonate was added thereto and the temperature was elevated to a reflux temperature. Thereafter, 68 g of a 60% hydrogen peroxide solution was added dropwise thereto over 2 h. After aging for 1 h, 47 g of 30% sodium persulfate and 57 g of a 60% aqueous hydrogen peroxide solution were added dropwise thereto over 3 h. Simultaneously 50 g (0.6 mol) of 48% NaOH was added dropwise over 2 h. After aging under reflux for 2 h, the reaction mixture was cooled to obtain a copolymer of maleic acid and methallylsulfonic acid (molar ratio of 100/30).
Quantity
196 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
47 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[OH-].[Na+].[CH2:10]([S:14]([O-:17])(=[O:16])=[O:15])[C:11](=[CH2:13])[CH3:12].[Na+].OO.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O>[C:1]([OH:6])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:15])=[O:5].[CH2:10]([S:14]([OH:17])(=[O:16])=[O:15])[C:11](=[CH2:12])[CH3:13] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
196 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
117 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
94.8 g
Type
reactant
Smiles
C(C(C)=C)S(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
47 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with the same devices as in Example 1
WAIT
Type
WAIT
Details
After aging for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
over 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
C(C(C)=C)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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